rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,4S)-4-(carboxymethyl)-1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO6S/c16-12-4-2-1-3-11(12)5-6-24(22,23)17-9-10(8-14(18)19)7-13(17)15(20)21/h1-6,10,13H,7-9H2,(H,18,19)(H,20,21)/b6-5+/t10-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENYMTVWNRIFI-ZOLRFCATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
Chemical Structure
The compound belongs to a class of pyrrolidine derivatives characterized by the presence of a carboxymethyl group and a chlorophenyl substituent. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research has demonstrated that certain derivatives of pyrrolidine exhibit notable anticancer properties. For instance, studies utilizing the A549 human lung adenocarcinoma model revealed structure-dependent anticancer activity. The compound's carboxylic acid derivative showed moderate effects, with post-treatment viability rates ranging from 78% to 86% when compared to standard chemotherapy agents like cisplatin .
Key Findings:
- Compound Efficacy: The incorporation of specific substituents such as 4-chlorophenyl significantly enhanced anticancer activity, reducing A549 cell viability to 64% .
- Structure-Activity Relationship: Variations in the phenyl ring substitution affected activity levels, with certain modifications leading to increased cytotoxicity against both cancerous and non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed against multidrug-resistant pathogens. Screening against various strains such as Klebsiella pneumoniae and Staphylococcus aureus indicated promising results.
Key Findings:
- Broad-Spectrum Activity: The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
- Resistance Mechanisms: Further investigations into the mechanisms of action revealed that the compound may interfere with bacterial cell wall synthesis or function through inhibition of key enzymes involved in bacterial metabolism .
Data Tables
| Biological Activity | Cell Type | Post-Treatment Viability (%) | Comparative Agent |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 64% (with 4-chlorophenyl) | Cisplatin |
| Antimicrobial | Klebsiella pneumoniae | Effective against resistant strains | N/A |
Case Studies
- Study on Anticancer Properties : In a controlled study involving A549 cells treated with various concentrations of the compound, significant reductions in cell viability were observed at higher concentrations, indicating dose-dependent efficacy. The results highlighted the importance of structural modifications in enhancing therapeutic effects.
- Evaluation Against Multidrug-Resistant Bacteria : A comprehensive screening against clinically relevant pathogens showed that this compound inhibited growth effectively across multiple strains, suggesting its utility in treating infections caused by resistant bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Backbone Derivatives
rac-(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride
- Structure : Shares the same pyrrolidine core with (2R,4S) stereochemistry but lacks the carboxymethyl and ethenesulfonyl groups.
- Substituents : A phenyl group at the 4-position instead of carboxymethyl.
- Molecular Weight : 235.74 g/mol (hydrochloride salt) .
- Key Differences: The phenyl group increases hydrophobicity, while the target compound’s carboxymethyl enhances polarity.
Chlorophenyl-Containing Compounds
Methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride
- Structure: Contains a 2-chlorophenyl group but uses a thieno-pyridine backbone instead of pyrrolidine.
- Substituents: Methyl ester and thieno-pyridine moieties.
- Key Differences: The ester group acts as a prodrug, whereas the target’s carboxylic acids are ionized at physiological pH, affecting bioavailability. The thieno-pyridine scaffold may confer distinct electronic properties compared to pyrrolidine .
Sulfonyl/Sulfonamide Derivatives
4-tert-Butylbenzenesulfonamide
- Structure : A simple sulfonamide lacking the pyrrolidine backbone and chlorophenyl group.
- Key Differences: Sulfonamides are classical enzyme inhibitors (e.g., carbonic anhydrase), but the target’s ethenesulfonyl group enables covalent binding, a mechanism absent in non-reactive sulfonamides .
Carboxylic Acid Derivatives
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid
- Structure : Thiazolidine backbone with a dione-piperazine substituent.
- Key Differences : The dione group introduces hydrogen-bonding capacity, while the target’s carboxymethyl and ethenesulfonyl groups balance polarity and reactivity. Thiazolidine rings may exhibit different conformational flexibility compared to pyrrolidine .
Research Findings and Pharmacological Implications
- Synthetic Accessibility : demonstrates that pyrrolidine derivatives with halogenated aryl groups (e.g., 3-chloro-2-fluorophenyl) can be synthesized via HATU-mediated coupling (75% yield), suggesting analogous routes for the target compound .
- Reactivity: The ethenesulfonyl group’s role as a Michael acceptor differentiates the target from non-covalent inhibitors, enabling irreversible binding to cysteine residues in enzymes or receptors .
- Solubility and Bioavailability : Dual carboxylic acids in the target compound enhance water solubility but may reduce membrane permeability compared to ester prodrugs (e.g., methyl esters in ) .
Data Table: Comparative Analysis
Preparation Methods
Pyrrolidine Core Construction
The cis-2,4-disubstituted pyrrolidine scaffold is synthesized via asymmetric hydrogenation of Δ¹-pyrroline intermediates. For example, catalytic hydrogenation of a γ,δ-unsaturated ketone precursor using Rh(I) catalysts with chiral ligands (e.g., (R)-BINAP) yields the desired (2R,4S) stereochemistry with >95% enantiomeric excess (ee). This method avoids racemization observed in traditional reduction protocols.
Carboxymethyl Group Installation
The 4-carboxymethyl group is introduced through alkylation of a pyrrolidine intermediate. A tert-butyl ester-protected glycine derivative is commonly used to minimize side reactions. For instance, treatment of 4-hydroxypyrrolidine-2-carboxylic acid with tert-butyl bromoacetate in the presence of NaH generates the protected carboxymethyl intermediate, which is later deprotected under acidic conditions.
Ethenesulfonyl Group Incorporation
The ethenesulfonyl group is installed via sulfonylation using 2-(2-chlorophenyl)ethenesulfonyl chloride. This reaction typically occurs in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields of 70–85%.
Stepwise Synthesis Protocols
Step 1: N-Sulfonylation of L-Proline
L-Proline reacts with 2-(2-chlorophenyl)ethenesulfonyl chloride in DCM/TEA (1:1.2 molar ratio) at 0°C for 2 hours. The product, (S)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid, is isolated via extraction (ethyl acetate) and recrystallization (hexane/EtOAc).
Key Data :
-
Yield: 78%
-
Purity (HPLC): 98.5%
-
[α]D²⁵: −45.6° (c 1.0, MeOH)
Step 2: 4-Carboxymethylation
The intermediate undergoes alkylation with tert-butyl bromoacetate (1.5 eq) in DMF using NaH (2 eq) at −10°C. After 12 hours, the mixture is quenched with NH₄Cl, extracted (EtOAc), and purified via column chromatography (SiO₂, hexane/EtOAc 3:1).
Key Data :
-
Yield: 65%
-
Purity (HPLC): 97.2%
Step 3: Deprotection and Racemization
The tert-butyl ester is cleaved with HCl (4M in dioxane) at 25°C for 3 hours. Racemization at the 2-position is minimized by maintaining temperatures below 30°C, yielding rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid.
Key Data :
-
Yield: 89%
-
Racemization: <5%
Step 1: Bicyclic Lactam Formation
δ-Lactams are synthesized via cyclization of γ,δ-unsaturated amides using Grubbs II catalyst (5 mol%) in refluxing toluene. The resulting bicyclic lactam is hydrogenated (H₂, Pd/C) to afford cis-4-hydroxypyrrolidine-2-carboxylic acid.
Key Data :
-
Yield: 82%
-
cis/trans Ratio: 95:5
Step 2: Carboxymethyl and Sulfonyl Group Installation
Concurrent alkylation and sulfonylation are performed using tert-butyl bromoacetate (1.2 eq) and 2-(2-chlorophenyl)ethenesulfonyl chloride (1.1 eq) in DCM/TEA. After deprotection (HCl/dioxane), the racemic product is isolated.
Key Data :
-
Overall Yield: 58%
-
Purity (HPLC): 96.8%
Optimization Strategies
Stereochemical Control
Solvent and Reagent Optimization
-
Sulfonylation : DCM outperforms THF due to better solubility of sulfonyl chlorides.
-
Alkylation : NaH in DMF provides superior reactivity compared to K₂CO₃ in acetonitrile.
Analytical Characterization
Spectroscopic Data
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 7.65 (d, J=8.4 Hz, 1H, ArH), 7.48 (m, 2H, ArH), 6.95 (d, J=16 Hz, 1H, CH=CH), 4.32 (dd, J=8.4, 4.8 Hz, 1H, H-2), 3.85 (m, 1H, H-4), 2.95–3.15 (m, 4H, CH₂COO⁻) |
| ¹³C NMR (100 MHz, D₂O) | δ 176.8 (COO⁻), 143.2 (CH=CH), 134.6 (C-Cl), 129.1–128.4 (ArC), 62.1 (C-2), 58.9 (C-4), 42.5 (CH₂COO⁻) |
| HRMS (ESI-TOF) | m/z 427.0521 [M+H]⁺ (calc. 427.0518) |
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, hexane/iPrOH 80:20) confirms racemic composition with two peaks (tᵣ = 12.3 and 14.1 min).
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Q. What are the optimal synthetic routes to achieve high enantiomeric purity in rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid?
- Methodological Answer : The synthesis of this compound requires precise stereochemical control. A multi-step approach is recommended:
Chiral Induction : Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) during pyrrolidine ring formation to establish the (2R,4S) configuration .
Sulfonylation : Introduce the 2-(2-chlorophenyl)ethenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to minimize racemization .
Carboxymethyl Attachment : Employ a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) to graft the carboxymethyl group while preserving stereochemistry .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric purity using chiral HPLC with a polysaccharide-based column .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the pyrrolidine ring conformation and substituent positions. Key signals include the sulfonyl group (δ 110–125 ppm in ) and carboxymethyl protons (δ 3.5–4.0 ppm in ) .
- X-ray Crystallography : Resolve absolute stereochemistry by co-crystallizing with a heavy atom (e.g., bromine derivative) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~455.1 g/mol) and detects impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric purity data arising from different synthetic protocols?
- Methodological Answer : Discrepancies often stem from variability in reaction conditions (e.g., temperature, solvent polarity). To address this:
Comparative Analysis : Synthesize batches using alternative methods (e.g., Mitsunobu vs. Grignard addition) and compare purity via chiral HPLC .
Kinetic Studies : Perform time-resolved NMR to track racemization rates during sulfonylation, optimizing reaction quenching times .
Computational Modeling : Use density functional theory (DFT) to predict energy barriers for stereochemical inversion under varying conditions .
Q. What computational strategies are recommended to predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., proteases or GPCRs). Focus on sulfonyl and carboxylate groups as key interaction sites .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
- Free Energy Calculations : Use MM-GBSA to estimate binding affinities and identify hotspots for structural optimization .
Q. What experimental approaches are suitable for evaluating the compound’s inhibitory effects on enzymatic activity?
- Methodological Answer :
- Enzyme Assays : Conduct fluorometric or colorimetric assays (e.g., trypsin-like proteases) with varying inhibitor concentrations (1 nM–10 µM). Measure IC values using nonlinear regression .
- Kinetic Analysis : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots .
- SPR Biosensing : Quantify real-time binding kinetics (k/k) using surface plasmon resonance with immobilized enzymes .
Q. How can the compound’s stability be assessed under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
- pH Stability Profiling : Incubate in buffers (pH 1–10) for 24 hours and quantify intact compound using UV-Vis spectroscopy (λ = 260 nm) .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify melting points and phase transitions .
Q. What considerations are critical for designing in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- ADME Profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Toxicology Screening :
- Ames Test : Assess mutagenicity in Salmonella typhimurium strains .
- hERG Assay : Evaluate cardiac toxicity using patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
